N-(3-phenylpropyl)benzenesulfonamide
Overview
Description
N-(3-phenylpropyl)benzenesulfonamide is an organic compound with the molecular formula C15H17NO2S It is a sulfonamide derivative, characterized by the presence of a benzenesulfonamide group attached to a 3-phenylpropyl chain
Scientific Research Applications
Enzyme Inhibition
- Benzenesulfonamide derivatives containing phenyl-1,2,3-triazole moieties have shown to be effective inhibitors of human carbonic anhydrase (CA) isoforms. These compounds, including variants of N-(3-phenylpropyl)benzenesulfonamide, demonstrate significant inhibition, particularly of hCA II, IX, and XII isoforms, which are physiologically relevant. This inhibition could be leveraged in treating conditions like glaucoma (Nocentini et al., 2016).
Anticancer Applications
- Some benzenesulfonamide derivatives, including those related to this compound, have been found to inhibit human carbonic anhydrases IX and XII. These enzymes are associated with tumor cells, making these compounds potential candidates for cancer treatment. For instance, 4-{[(3'-nitrophenyl)carbamoyl]amino}benzenesulfonamide significantly inhibited metastasis in breast cancer models (Pacchiano et al., 2011).
Material Science
- In the field of material science, N-(2‘-Phenylphenyl)benzenesulfonamides have been utilized in oxidative cross-coupling reactions with alkenes using a palladium-copper catalyst system. This synthesis approach produces derivatives with potential applications in developing new materials (Miura et al., 1998).
Pharmacological Research
- The development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists has been reported. These compounds have potential applications in treating diseases related to the female reproductive system, such as uterine leiomyoma and endometriosis (Yamada et al., 2016).
Mechanism of Action
Target of Action
Benzenesulfonamide derivatives have been reported to exhibit anticancer properties , suggesting potential targets within cancer-related pathways.
Mode of Action
Some benzenesulfonamide derivatives have shown anticancer activity through various mechanisms . For instance, some compounds have been found to inhibit the mitogen kinase enzyme (MK-2), which plays a crucial role in cell proliferation and inflammation . This suggests that SMR000162169 might interact with similar targets, leading to changes in cellular processes.
Biochemical Pathways
Benzenesulfonamide derivatives have been associated with anticancer activity, implying their involvement in pathways related to cell proliferation, apoptosis, and other cancer-related processes .
Pharmacokinetics
Some benzenesulfonamide derivatives have been evaluated for their murine pharmacokinetics and plasma protein binding . These properties significantly impact the bioavailability of a compound, influencing its therapeutic potential.
Result of Action
Some benzenesulfonamide derivatives have shown anticancer activity, suggesting that they may induce cell cycle arrest, apoptosis, or other changes in cancer cells .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-phenylpropyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 3-phenylpropylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
C6H5SO2Cl+C6H5CH2CH2CH2NH2→C6H5SO2NHCH2CH2CH2C6H5
Properties
IUPAC Name |
N-(3-phenylpropyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c17-19(18,15-11-5-2-6-12-15)16-13-7-10-14-8-3-1-4-9-14/h1-6,8-9,11-12,16H,7,10,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRCGAVNTXAUYFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNS(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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